![molecular formula C9H10N4 B7549933 2-Methyl-5-(4-methylphenyl)tetrazole](/img/structure/B7549933.png)
2-Methyl-5-(4-methylphenyl)tetrazole
Overview
Description
2-Methyl-5-(4-methylphenyl)tetrazole, also known as MMT, is a tetrazole derivative that has gained significant attention in the field of chemistry due to its unique properties and potential applications. MMT is a white crystalline powder that is soluble in water and organic solvents. This compound has been extensively studied for its synthesis method, mechanism of action, biochemical and physiological effects, and future directions.
Scientific Research Applications
Corrosion Inhibition : Tetrazole derivatives, including those similar to 2-Methyl-5-(4-methylphenyl)tetrazole, have been identified as effective corrosion inhibitors for copper in chloride solutions. They show an inhibiting efficiency ranging from 50 to 99%, with efficiency increasing alongside pH value. Certain derivatives demonstrated better protective characteristics (Zucchi, Trabanelli, & Fonsati, 1996).
Pharmaceutical Applications : Tetrazole derivatives have been explored in the design and synthesis of compounds with significant pharmacological properties, including angiotensin-converting enzyme inhibition, anti-proliferative, anti-inflammatory, and anti-fungal activities (Kamble et al., 2017).
Synthesis and Functionalization : Various studies have been conducted on the reactivity of tetrazole derivatives with nitrogen-centered nucleophiles, leading to the synthesis of functionally substituted tetrazoles. These studies contribute to the development of new medical agents (Egorova et al., 2005).
Process Intensification in Chemical Engineering : In the field of chemical engineering, the tritylation of 5-(4′-methyl-[1,1′-biphenyl]-2-yl)-1H-tetrazole using different microreactors has shown promising results for industrial production. This process demonstrates a successful shift from traditional batch reactors to continuous flow microreactors, offering better yield and efficiency (Maralla et al., 2017).
NMR and Mass Spectral Studies : Nuclear magnetic resonance (NMR) and mass spectral studies of tetrazole derivatives provide valuable information for structural assignments and characterization, aiding in further research and development (Fraser & Haque, 1968).
properties
IUPAC Name |
2-methyl-5-(4-methylphenyl)tetrazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4/c1-7-3-5-8(6-4-7)9-10-12-13(2)11-9/h3-6H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMRGEIQLYJFADJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(N=N2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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